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Abstract
This technical guide provides a comprehensive analysis of the molecular structure, properties,

and scientific context of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one. This compound

belongs to the pyridinone class of heterocycles, which are recognized as "privileged scaffolds"

in medicinal chemistry due to their versatile biological activities and favorable physicochemical

properties.[1][2][3] This document elucidates the molecule's structural architecture, including its

key tautomeric equilibrium, and details the analytical methodologies essential for its

unambiguous characterization. We further explore its synthesis, reactivity, and known biological

significance, contextualizing its potential as a versatile building block in modern drug discovery

programs. The guide integrates established experimental protocols with computational

workflows, offering a holistic view for professionals engaged in chemical synthesis and

pharmaceutical development.

The Pyridinone Scaffold: A Privileged Structure in
Medicinal Chemistry
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Pyridinone derivatives have garnered significant attention in drug discovery due to their

remarkable versatility.[2][4] The core pyridinone ring is a six-membered heterocyclic scaffold

that can act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the

carbonyl oxygen and ring nitrogen).[1][5] This dual capacity allows pyridinone-containing

molecules to mimic peptide bonds and form critical interactions within the active sites of

biological targets, such as kinase hinge regions.[1][2][4]

Furthermore, the pyridinone scaffold is considered a valuable bioisostere for amides, phenols,

and other heterocyclic rings, enabling chemists to fine-tune properties like solubility,

lipophilicity, and metabolic stability.[3] The derivatizable positions on the ring provide a platform

for extensive structure-activity relationship (SAR) studies, leading to the development of

compounds with a broad spectrum of pharmacological effects, including antitumor,

antimicrobial, and anti-inflammatory activities.[1][5] The subject of this guide, 6-chloro-4-
hydroxy-5-methylpyridin-2(1H)-one, embodies this potential, with its specific functional

groups poised for strategic modification and interaction.

Molecular Architecture of 6-chloro-4-hydroxy-5-
methylpyridin-2(1H)-one
The unique combination of a chloro, a hydroxyl, and a methyl group on the pyridinone core

gives 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one a distinct chemical personality,

influencing its stability, reactivity, and biological potential.[6]

Chemical Identity and Physicochemical Properties
A summary of the key identifiers and experimentally determined or predicted physical

properties of the compound is presented below. Its high boiling and flash points suggest

significant thermal stability, a crucial attribute for synthetic intermediates.[7]
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Property Value Reference

IUPAC Name
6-chloro-4-hydroxy-5-methyl-

1H-pyridin-2-one
[6]

CAS Number 89379-84-0 [6][7]

Molecular Formula C₆H₆ClNO₂ [6][7]

Molecular Weight 159.57 g/mol [6][7]

Density 1.481 g/cm³ [7]

Boiling Point 500.114 °C at 760 mmHg [7]

Flash Point 256.26 °C [7]

SMILES CC1=C(NC(=O)C=C1O)Cl [6]

InChI Key
QUBIGHOVXYVMCY-

UHFFFAOYSA-N
[6]

Tautomerism: The Hydroxy-Pyridone Equilibrium
A fundamental characteristic of 2- and 4-hydroxypyridines is their ability to exist in tautomeric

equilibrium with their corresponding pyridone forms.[8] For 6-chloro-4-hydroxy-5-
methylpyridin-2(1H)-one, this equilibrium involves proton transfer between the ring nitrogen

and the exocyclic oxygen atoms. While the 4-hydroxy group can also participate in

tautomerism, the 2-pyridone form is generally the most stable tautomer for related structures.[9]

This equilibrium is critical as the different tautomers present distinct hydrogen bonding patterns

and electronic profiles, which directly impacts molecular recognition by biological targets.
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Click to download full resolution via product page

Caption: Tautomeric equilibrium of the title compound.

Spectroscopic Signature: An Unambiguous
Characterization
The structural elucidation of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one relies on a

combination of spectroscopic techniques. Each method provides unique and complementary

information.

Causality: NMR spectroscopy is the cornerstone of small molecule characterization, providing

detailed information about the carbon-hydrogen framework and the chemical environment of

each nucleus.

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated

solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an

internal standard (0 ppm).

¹H NMR Acquisition:

Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

Expected Signals:

A broad singlet in the 10-12 ppm range corresponding to the N-H proton.
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A broad singlet for the O-H proton, with its chemical shift being highly dependent on

concentration and solvent.

A singlet for the lone aromatic proton on the pyridine ring (C3-H).

A singlet around 2.1-2.3 ppm for the methyl (CH₃) protons.

¹³C NMR Acquisition:

Acquire a carbon NMR spectrum.

Expected Signals: Six distinct carbon signals are expected. The carbonyl carbon (C2) will

be the most downfield (~160-170 ppm), followed by the carbons attached to heteroatoms

(C4-OH, C6-Cl). The methyl carbon will be the most upfield signal (~15-20 ppm).

Causality: FT-IR spectroscopy is used to identify the functional groups present in the molecule

by measuring the absorption of infrared radiation at specific vibrational frequencies.

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the

compound with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Expected Vibrational Bands:

O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹.

N-H Stretch: A moderate band around 3100-3300 cm⁻¹.

C=O Stretch (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹,

characteristic of the 2-pyridone carbonyl.[10][11]

C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

C-Cl Stretch: A band in the 600-800 cm⁻¹ region.

Solid-State Structure: Insights from X-ray
Crystallography
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Causality: Single-crystal X-ray diffraction provides the definitive, three-dimensional

arrangement of atoms in the solid state, confirming connectivity and revealing intermolecular

interactions like hydrogen bonding that are crucial for understanding crystal packing and

physical properties.

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a

saturated solution of the compound in an appropriate solvent (e.g., ethanol, acetonitrile).[12]

Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head.[12]

Data Collection:

Place the crystal in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal

motion.[12]

Collect diffraction data using a diffractometer with monochromatic X-ray radiation (e.g., Mo

Kα).[12]

Structure Solution and Refinement:

Solve the structure using direct methods or other suitable algorithms.

Refine the structural model against the collected data to obtain precise bond lengths, bond

angles, and torsion angles.[10]

Expected Outcome: The analysis will confirm the planar pyridinone ring structure and

reveal intermolecular N-H···O=C and O-H···O=C hydrogen bonds, which likely form

extensive networks in the crystal lattice.[11][13]

Synthesis and Reactivity
The compound serves as a valuable intermediate, and understanding its synthesis and

reactivity is key to its application.[6][7]

Established Synthetic Routes
Several strategies can be employed for the synthesis of 6-chloro-4-hydroxy-5-methylpyridin-
2(1H)-one. These often involve cyclization reactions to form the pyridinone ring, followed by
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chlorination, or vice versa.[1][6]

Simple Precursors
(e.g., acetoacetate derivatives,

 cyanoacetamide)

Cyclization Reaction
(e.g., condensation)

4-hydroxy-5-methylpyridin-2(1H)-one
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(e.g., SOCl₂, PCl₅)

6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of the title compound.

Key Chemical Reactions
The molecule's functionality allows for a range of chemical transformations:

Nucleophilic Substitution: The chlorine atom at the 6-position is susceptible to nucleophilic

substitution, enabling the introduction of various functional groups (e.g., amines, alkoxides).

[6]

Condensation Reactions: The hydroxyl group can participate in condensation reactions.[6]
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Electrophilic Substitution: The electron-rich pyridinone ring can undergo electrophilic

substitution, although the positions are directed by the existing substituents.

Biological Significance and Therapeutic Potential
While specific, in-depth studies on 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one are

emerging, preliminary data and the well-established activities of the pyridinone class point to

significant therapeutic potential.

Known Biological Activities
Antimicrobial Properties: The compound has been reported to possess activity against

various bacterial strains.[6]

Antioxidant Activity: Studies suggest it may act as a free radical scavenger, indicating

potential in mitigating oxidative stress.[6]

Enzyme Inhibition: It has been investigated as a potential inhibitor of enzymes implicated in

disease processes.[6] The pyridinone scaffold is known to be a component of various kinase

inhibitors.[1][4]

6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one

H-Bond Donor
(N-H)

 interacts via

H-Bond Acceptors
(C=O, OH, N)

 interacts via

Reactive Site for Derivatization
(C-Cl)

 can be modified at

Biological Target
(e.g., Enzyme Active Site)

Binding Binding SAR Studies
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Caption: Molecular features contributing to biological target interaction.
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Computational Analysis in Drug Discovery
Computational methods are indispensable for predicting the properties and interactions of

molecules like 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one, accelerating the drug design

cycle.[14][15]

Workflow: Molecular Docking
Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a

target protein. This helps in understanding potential mechanisms of action and in prioritizing

compounds for synthesis and biological testing.[14][16]

Prepare Ligand Structure
(Generate 3D coordinates,

 assign charges)

Perform Docking Simulation
(Algorithm explores conformational space)

Prepare Target Protein Structure
(Remove water, add hydrogens,

 define binding site)

Analyze Docking Poses
(Clustering and scoring)

Identify Key Interactions
(H-bonds, hydrophobic contacts)

Prioritize Candidates for Synthesis

Click to download full resolution via product page

Caption: Standard workflow for a molecular docking experiment.

Conclusion
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6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one is a multifaceted heterocyclic compound. Its

molecular structure, characterized by a stable pyridone core, key functional groups, and an

important tautomeric equilibrium, makes it a molecule of significant interest. The combination of

its inherent biological potential and its utility as a synthetic intermediate positions it as a

valuable entity for researchers in medicinal chemistry and drug development. The analytical

and computational workflows detailed in this guide provide a robust framework for its further

investigation and exploitation in the pursuit of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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